

alpha-Methylcinnamic acid crystal structure analysis

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Compound of Interest		
Compound Name:	alpha-Methylcinnamic acid	
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An In-depth Technical Guide to the Crystal Structure Analysis of alpha-Methylcinnamic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

alpha-Methylcinnamic acid (α -Methylcinnamic acid) is an organic compound with the chemical formula $C_{10}H_{10}O_2$. As a derivative of cinnamic acid, it holds interest in various research domains, including organic synthesis and materials science.[1][2] Understanding its three-dimensional atomic arrangement in the solid state is crucial for predicting its physical and chemical properties, which in turn can inform its potential applications. Single-crystal X-ray diffraction is the definitive method for elucidating such a crystal structure.

While a comprehensive, publicly available crystal structure determination for **alpha-methylcinnamic acid** is not readily found in the surveyed literature, this guide outlines the complete methodology for such an analysis. It details the experimental protocols, the nature of the data that would be obtained, and how this data is interpreted. The quantitative data presented in the tables are illustrative of what a typical crystal structure determination would yield for a small organic molecule of this nature.

Data Presentation: Crystallographic Parameters

A successful single-crystal X-ray diffraction experiment provides precise information about the size and shape of the unit cell—the fundamental repeating unit of a crystal—and the







arrangement of atoms within it. This data is typically presented in a standardized format. The following tables summarize the kind of quantitative data that would be obtained for **alpha-Methylcinnamic acid**.

Table 1: Crystal Data and Structure Refinement Details



Parameter	Illustrative Value	Description
Chemical Formula	C10H10O2	The elemental composition of the molecule.[3]
Formula Weight	162.19 g/mol	The molar mass of the compound.[3][4]
Crystal System	Monoclinic	A crystal system defined by three unequal axes with one non-orthogonal angle.
Space Group	P21/c	The set of symmetry operations that describe the arrangement of molecules in the unit cell.
a (Å)	12.5	The length of the 'a' axis of the unit cell.
b (Å)	5.4	The length of the 'b' axis of the unit cell.
c (Å)	13.2	The length of the 'c' axis of the unit cell.
α (°)	90	The angle between the 'b' and 'c' axes.
β (°)	105.3	The angle between the 'a' and 'c' axes.
γ (°)	90	The angle between the 'a' and 'b' axes.
Volume (ų)	859.4	The volume of the unit cell.
Z	4	The number of molecules per unit cell.
Calculated Density (g/cm³)	1.253	The theoretical density of the crystal calculated from the



		formula weight and unit cell volume.
Radiation (Å)	ΜοΚα (λ = 0.71073)	The wavelength of the X-rays used for the diffraction experiment.
Temperature (K)	293(2)	The temperature at which the diffraction data was collected.
Reflections Collected	7850	The total number of diffraction spots measured.
Independent Reflections	1980	The number of unique diffraction spots after accounting for symmetry.
R-int	0.045	A measure of the consistency of symmetry-equivalent reflections.
Final R indices [I>2σ(I)]	R1 = 0.052, wR2 = 0.145	Goodness-of-fit indicators for the final refined crystal structure model.

Experimental Protocols

The determination of a crystal structure is a multi-step process that requires careful execution of several experimental procedures.

Synthesis and Purification

alpha-Methylcinnamic acid can be synthesized via methods such as the Knoevenagel-Doebner condensation between succinic anhydride and a substituted benzaldehyde, often facilitated by a base like sodium hydroxide and potentially under microwave irradiation for improved efficiency.[5] Following synthesis, the crude product must be purified to a high degree, typically through recrystallization, to remove impurities that could hinder the growth of high-quality single crystals.



Single Crystal Growth

The growth of a single crystal suitable for X-ray diffraction is a critical and often challenging step. For a compound like **alpha-Methylcinnamic acid**, several techniques can be employed:

- Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate). The solution is filtered to remove any dust or particulate matter and then left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.
- Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a small amount of a miscible "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
- Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to crystal growth.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled, often to around 100 K, using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern.

The diffractometer rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots of varying intensities. A detector measures the position and intensity of these thousands of reflections.

Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

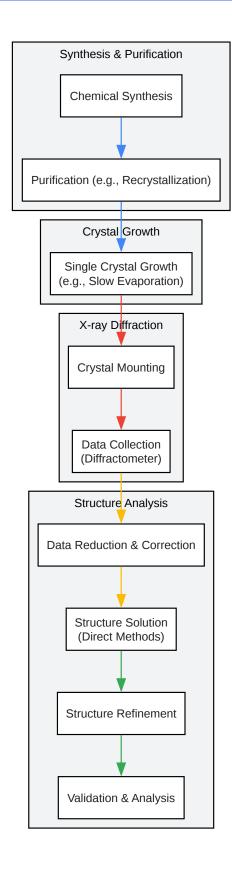


- Data Reduction: The raw diffraction images are integrated to determine the intensities and positions of the reflections. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects).
- Structure Solution: The corrected data is used to determine the space group and unit cell
 dimensions. Initial atomic positions are then determined using direct methods or Patterson
 methods, which are computational algorithms that phase the diffraction data to generate an
 initial electron density map.
- Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process. In this iterative process, the atomic coordinates and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed using R-factors (e.g., R1 and wR2), where lower values indicate a better fit.

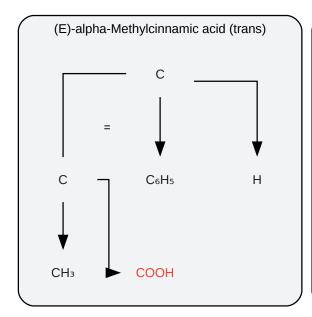
Mandatory Visualizations Experimental Workflow

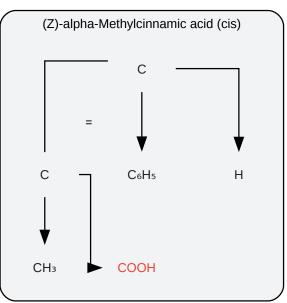
The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structure of a small molecule like **alpha-Methylcinnamic** acid.











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